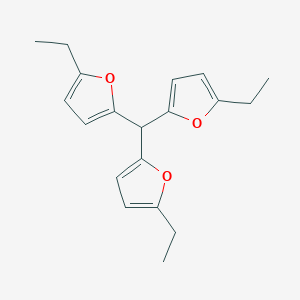
Tris(5-ethylfuran-2-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(5-ethylfuran-2-yl)methane: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The presence of three 5-ethylfuran-2-yl groups attached to a central methane carbon atom makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-ethylfuran-2-yl)methane typically involves the hydroxyalkylation/alkylation reaction of 5-ethylfurfural with a suitable methylene donor under acidic conditions. One common method involves the use of acidic resins as catalysts to facilitate the reaction . The reaction is carried out in a solvent-free environment to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the acidic resin catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(5-ethylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Furanic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(5-ethylfuran-2-yl)methane is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives. Some studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of Tris(5-ethylfuran-2-yl)methane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tris(5-methylfuran-2-yl)methane
- Tris(5-methyltetrahydrofuran-2-yl)methane
- Bis(furan-2-yl)methane derivatives
Uniqueness: Tris(5-ethylfuran-2-yl)methane is unique due to the presence of ethyl groups on the furan rings, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. The ethyl groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Eigenschaften
CAS-Nummer |
152407-58-4 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |
InChI |
InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3 |
InChI-Schlüssel |
CDVRGLIRQMWSMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


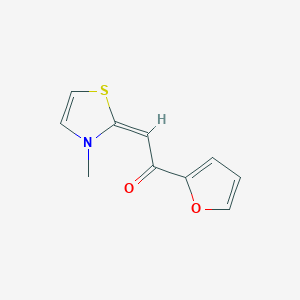
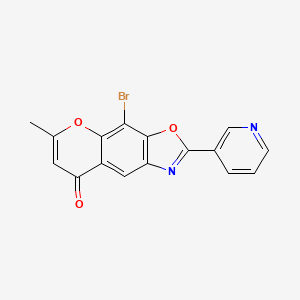
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

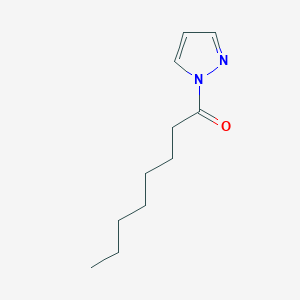

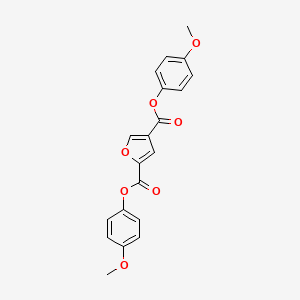

![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
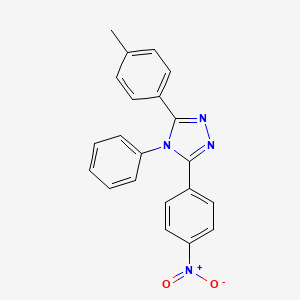
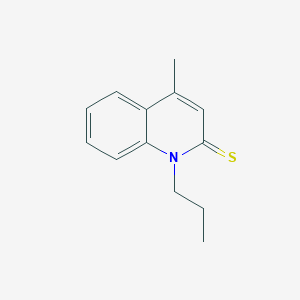
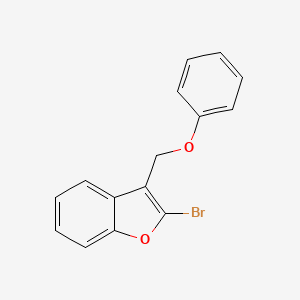
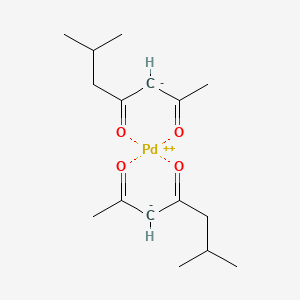
![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
